Bis(acetonitrile)palladium(II) Dichloride
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Overview
Description
Bis(acetonitrile)palladium(II) Dichloride: is a coordination complex with the formula PdCl2(CH3CN)2 . It is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions . The compound is similar to bis(benzonitrile)palladium dichloride .
Scientific Research Applications
Bis(acetonitrile)palladium(II) Dichloride has a wide range of scientific research applications, including:
- Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cyclization, cross-coupling, and rearrangement reactions .
- Biology: It is used in the synthesis of biologically active molecules and in the study of palladium’s interactions with biological systems .
- Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents .
- Industry: It is applied in the preparation of acetals, hemiacetal esters, and olefin isomerization .
Mechanism of Action
Safety and Hazards
Bis(acetonitrile)dichloropalladium(II) is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(acetonitrile)palladium(II) Dichloride is typically prepared by reacting palladium(II) chloride with acetonitrile. The reaction mixture is stirred at 100-120°C for 3-12 hours in a pre-heated oil bath. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered. The filtrate is washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is then purified by preparative thin-layer chromatography .
Industrial Production Methods: Industrial production methods for bis(acetonitrile)dichloropalladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized for industrial-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(acetonitrile)palladium(II) Dichloride undergoes various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille, Negishi, Buchwald-Hartwig, and Hiyama coupling reactions) .
Common Reagents and Conditions: Common reagents used in these reactions include:
- Organohalides
- Organometallic reagents (e.g., boronic acids, stannanes, and zinc reagents)
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., acetonitrile, toluene, dimethylformamide)
Major Products: The major products formed from these reactions are typically organic compounds with new carbon-carbon or carbon-heteroatom bonds, depending on the specific coupling reaction employed .
Comparison with Similar Compounds
- Bis(benzonitrile)palladium dichloride
- Palladium(II) chloride
- Tetrakis(acetonitrile)palladium(II) tetrafluoroborate
- Bis(triphenylphosphine)palladium(II) dichloride
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) .
Uniqueness: Bis(acetonitrile)palladium(II) Dichloride is unique due to its high solubility in organic solvents and its versatility as a catalyst in various coupling reactions. Its ability to facilitate a wide range of reactions makes it a valuable compound in both academic and industrial research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Bis(acetonitrile)dichloropalladium(II) can be achieved through the reaction of palladium(II) chloride with acetonitrile in the presence of a suitable reducing agent.", "Starting Materials": ["Palladium(II) chloride", "Acetonitrile", "Reducing agent (e.g. sodium borohydride)"], "Reaction": [ "Step 1: Dissolve palladium(II) chloride in acetonitrile to form a pale yellow solution.", "Step 2: Add the reducing agent slowly to the solution while stirring vigorously.", "Step 3: The color of the solution changes from pale yellow to dark brown indicating the formation of Bis(acetonitrile)dichloropalladium(II).", "Step 4: Filter the dark brown solution to remove any impurities.", "Step 5: Wash the resulting solid with a suitable solvent such as ethanol or acetone.", "Step 6: Dry the solid under vacuum to obtain Bis(acetonitrile)dichloropalladium(II) as a dark brown powder." ] } | |
CAS No. |
14592-56-4 |
Molecular Formula |
C4H6Cl2N2Pd |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
acetonitrile;dichloropalladium |
InChI |
InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RBYGDVHOECIAFC-UHFFFAOYSA-L |
SMILES |
CC#N.CC#N.Cl[Pd]Cl |
Canonical SMILES |
CC#N.CC#N.Cl[Pd]Cl |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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